molecular formula C11H21NO5 B599974 Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid CAS No. 182959-73-5

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Cat. No. B599974
M. Wt: 247.291
InChI Key: ISRKGGQOVLQWDW-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as Boc-D-β-hydroxyaspartate (Boc-D-β-HASP), is a naturally occurring amino acid that was first isolated from the fungus Aspergillus niger in the late 1940s. It is a derivative of the amino acid L-aspartic acid, and is an important intermediate in the biosynthesis of other amino acids and peptides. Boc-D-β-HASP has a wide variety of applications in biochemistry, medicine, and biotechnology, and is an important tool in the study of enzyme kinetics and protein structure.

Scientific Research Applications

Photocatalytic Enhancements

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has been implicated in the study of photocatalytic materials, particularly in the modification of (BiO)2CO3 (BOC)-based photocatalysts. Research has demonstrated the potential of BOC in fields like healthcare and photocatalysis due to its unique intergrowth texture and wide bandgap, which, however, limits its visible light absorption. Modification strategies to enhance BOC's visible light-driven photocatalytic performance have included metal/BOC heterojunctions and doping with nonmetals such as carbon and nitrogen. These modifications aim to exploit the photocatalytic properties for environmental remediation and energy applications, showcasing the material's multifunctional capabilities (Ni et al., 2016).

Therapeutic Potentials

In the realm of therapeutics, Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has been connected to the synthesis and therapeutic activities of boswellic acids (BAs). BAs, derived from the resin of the Boswellia serrata tree, have shown potential in treating various cancers and inflammatory diseases. The modification at specific functional groups of BAs has led to synthetic derivatives with increased anticancer and anti-inflammatory activities, highlighting the role of chemical synthesis in enhancing natural compounds' therapeutic efficacy (Hussain et al., 2017).

Boronic Acid Compounds in Medicine

The study of boronic acid compounds, including Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, has expanded into medicinal applications. Boronic acids have been identified as key components in the development of new drugs due to their ability to enhance drug potency and improve pharmacokinetic profiles. Five boronic acid drugs have been approved by regulatory bodies, with several others in clinical trials. This underscores the growing importance of boronic acids in drug discovery and the potential for new therapeutic agents (Plescia & Moitessier, 2020).

properties

IUPAC Name

(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRKGGQOVLQWDW-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

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